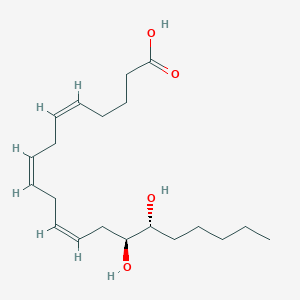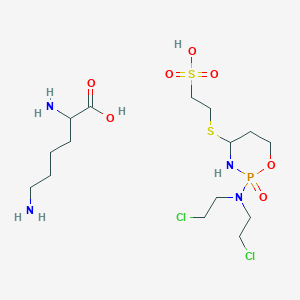
Ergosterol peroxide
概要
作用機序
エルゴステロールペルオキシドは、複数のメカニズムを通じてその効果を発揮します:
生化学分析
Biochemical Properties
Ergosterol peroxide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the primary biochemical properties of this compound is its antioxidant activity. It has been shown to protect lipids against oxidation in liposomes by transferring electrons and protons . This antioxidant property is essential for maintaining cellular integrity under oxidative stress conditions.
This compound interacts with various enzymes and proteins, including those involved in the cell cycle and apoptosis. For instance, it has been reported to inhibit the expression of low-density lipoprotein receptors and suppress STAT1-mediated inflammatory responses in certain cell types . These interactions highlight the compound’s potential in modulating cellular processes and signaling pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly triple-negative breast cancer cells, this compound has demonstrated anti-proliferative activity by inducing G1 phase cell cycle arrest and apoptosis . This compound activates caspase 3/7 and cleaves PARP, leading to programmed cell death. Additionally, this compound inhibits the expression of key proteins such as AKT1, AKT2, BCL-XL, Cyclin D1, and c-Myc, which are involved in cell survival and proliferation .
In macrophages, this compound exhibits anti-inflammatory effects by downregulating the expression of inflammatory cytokines and modulating the NF-κB signaling pathway . These cellular effects underscore the compound’s potential therapeutic applications in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, in cancer cells, this compound triggers apoptosis through the activation of caspase 3/7 and the cleavage of PARP . This process is mediated by the compound’s ability to modulate the expression of proteins involved in the cell cycle and apoptosis.
Furthermore, this compound has been shown to inhibit the replication of certain viruses by modulating apoptosis and enhancing tight junction protein expressions in the small intestine . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, maintaining its biological activity over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used.
For instance, in in vitro studies, this compound has demonstrated sustained antioxidant and anti-inflammatory activities over time . In in vivo studies, the compound’s effects on cellular function and gene expression have been observed to persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a pig model of porcine deltacoronavirus infection, this compound demonstrated antiviral properties by reducing diarrhea incidence, alleviating intestinal lesions, and decreasing viral load in feces and tissues . These effects were dose-dependent, with higher doses showing more pronounced antiviral activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sterol biosynthesis and regulation. The biosynthesis of this compound can be divided into three modules: mevalonate, farnesyl pyrophosphate, and ergosterol biosynthesis . The regulation of ergosterol content is primarily achieved through feedback regulation of ergosterol synthase activity via transcription, translation, and post-translational modifications .
Additionally, this compound interacts with enzymes such as HMG-CoA reductase, a major metabolic checkpoint in sterol biosynthesis . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In fungal cells, ergosterol is transported to the plasma membrane by transporters such as Ysp2 . This transport is crucial for maintaining membrane fluidity and regulating cellular processes.
In mammalian cells, this compound is distributed across the cytosol with significant accumulation in the endoplasmic reticulum . This distribution pattern is essential for the compound’s biological activity and its interactions with cellular organelles.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytosol and endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments.
In cancer cells, the accumulation of this compound in the endoplasmic reticulum is associated with its pro-apoptotic and anti-proliferative effects . This subcellular localization is essential for the compound’s ability to modulate cellular processes and signaling pathways.
準備方法
合成経路と反応条件: エルゴステロールペルオキシドは、いくつかの方法で合成できます。一般的な方法の1つは、一重項酸素またはその他の酸化剤を用いてエルゴステロールを酸化する方法です。 この反応は通常、光と光増感剤の存在下で行われ、ペルオキシドブリッジの形成につながります。 .
工業生産方法: エルゴステロールペルオキシドの工業生産は、通常、菌類や酵母などの天然資源からの抽出を伴います。 有機溶媒(n-ヘキサン、ジクロロメタン、メタノールなど)を用いた超臨界流体抽出、マイクロ波支援抽出、超音波抽出などの技術が、化合物の単離に使用されます。 . 薄層クロマトグラフィーも、これらの抽出物からエルゴステロールペルオキシドを分離および精製するために使用されます。 .
化学反応の分析
反応の種類: エルゴステロールペルオキシドは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、化合物を修飾して生物活性を高めたり、構造活性相関を調べたりするために重要です。 .
一般的な試薬と条件:
酸化: 一重項酸素、過酸化水素、その他の酸化剤が一般的に使用されます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用してペルオキシド基を還元することができます。
置換: さまざまな求核剤を使用して、エルゴステロールペルオキシド分子の官能基を置換することができます。
主要生成物: これらの反応から生成される主要生成物には、生物活性に変化が生じた修飾エルゴステロール誘導体が含まれます。 例えば、酸化はより反応性の高い活性酸素種の形成につながる可能性があり、還元はエルゴステロールをもたらす可能性があります。 .
4. 科学研究における用途
エルゴステロールペルオキシドは、さまざまな科学研究において広く利用されています:
科学的研究の応用
Ergosterol peroxide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroid derivatives and studying their chemical properties.
Biology: Investigated for its role in cellular processes and its effects on various cell lines.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.
類似化合物との比較
エルゴステロールペルオキシドは、エルゴステロールや9,11-デヒドロエルゴステロールペルオキシドなどの他の化合物を含むエルゴスタン型ステロイドファミリーに属しています。 . これらの類似化合物と比較して、エルゴステロールペルオキシドは、ペルオキシドブリッジにより反応性と生物学的効果が向上するため、独自の生物活性を示します。 .
類似化合物:
- エルゴステロール
- 9,11-デヒドロエルゴステロールペルオキシド
- その他のエルゴスタン型ステロイド
エルゴステロールペルオキシドは、その多様な生物活性と潜在的な治療応用により、さらなる研究開発のための貴重な化合物となっています。
特性
IUPAC Name |
(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOZCESVZIRHCJ-KGHQQZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021533 | |
| Record name | Ergosterol-5,8-peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061-64-5 | |
| Record name | Ergosterol peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosterol-5,8-peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergosterol peroxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ergosterol-5,8-peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOSTEROL ENDOPEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG9TN81TGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ergosterol peroxide induces cancer cell death by activating Foxo3-mediated cell death signaling. It achieves this by inhibiting the activity of pAKT and c-Myc, both of which negatively regulate Foxo3. This leads to the upregulation of pro-apoptotic proteins Puma and Bax, ultimately triggering apoptosis. []
A: this compound inhibits lipid accumulation and differentiation in 3T3-L1 adipocytes. It suppresses the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). Moreover, it downregulates the expression of lipogenic enzymes such as fatty acid synthase (FAS), fatty acid translocase (FAT), and acetyl-coenzyme A carboxylase (ACC). []
A: Yes, this compound demonstrates strong trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It disrupts the parasite membrane, leading to cell death. [, ] Studies suggest that this compound exposure triggers a free-radical reaction in T. cruzi, contributing to its cytotoxic effects. []
A: The molecular formula of this compound is C28H44O3, and its molecular weight is 428.64 g/mol. []
A: this compound exhibits characteristic spectroscopic features in NMR, IR, and mass spectrometry. In 1H-NMR, the presence of signals for the epidioxide bridge protons and olefinic protons are diagnostic. 13C-NMR, DEPT, and 2D-NMR techniques further aid in structural confirmation. [, , , , ]
ANone: Currently, limited research focuses on the material compatibility and stability of this compound under diverse environmental conditions. Further investigations are necessary to determine its stability in different solvents, temperatures, and exposure to light and air, which will inform its potential applications.
ANone: Current research primarily focuses on the biological activities of this compound. There is limited information regarding its catalytic properties. Further exploration is needed to ascertain its potential in catalysis.
A: Yes, molecular docking studies have been conducted to investigate the binding affinity of this compound with specific targets. For instance, this compound demonstrated significant binding affinity to the progesterone receptor, suggesting its potential as an anticancer agent in breast cancer. []
A: Introducing specific modifications to the this compound scaffold significantly impacts its biological activity. For instance, attaching a triphenylphosphonium cation (TPP+) moiety to this compound enhanced its mitochondrial targeting and, consequently, its anticancer activity. [] Similarly, conjugating this compound with coumarin fluorophores also improved its mitochondrial targeting and anticancer efficacy. []
A: this compound, like many natural products, suffers from poor aqueous solubility, limiting its bioavailability and clinical applications. To address this, researchers are exploring various formulation strategies. One approach involves encapsulating this compound within nanocarriers like Metal-Organic Frameworks (MOFs). This has demonstrated enhanced solubility, stability, and trypanocidal activity against Trypanosoma cruzi at significantly lower concentrations compared to free this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


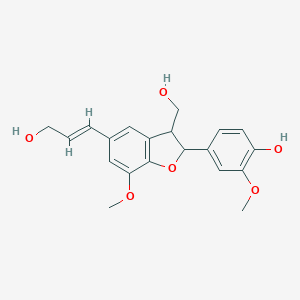
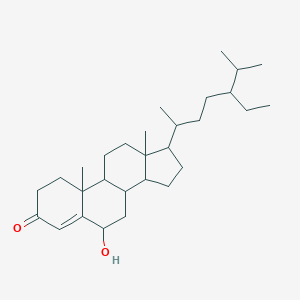


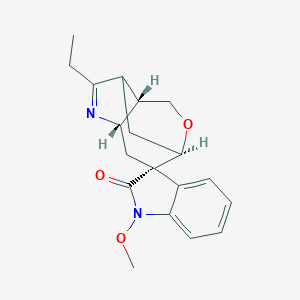


![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)

